2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c11-9(13)6-4-5-7(12)2-1-3-8(5)15-10(6)14/h4H,1-3H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHCRKPCEIKNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)O2)C(=O)N)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide typically involves a multi-step process. One common method is the hydrolysis of 4-cyanobuta-1,3-dienolate salts. This method is advantageous due to its efficiency and the ability to generate a diverse library of chromene derivatives . The reaction conditions often involve the use of 1,3-cyclohexanediones, dimethylformamide dimethylacetal, and various N-substituted cyanacetamides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the hydrolysis method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromene core, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents on the chromene ring, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chromene derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of chromene derivatives with different substituents .
Scientific Research Applications
2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core can bind to various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific derivative and its target. For example, some derivatives may inhibit enzymes involved in inflammatory pathways, while others may interact with receptors involved in cell proliferation .
Comparison with Similar Compounds
Key Differences :
- Substituents : The 3-carboxamide group is replaced with an ethyl carboxylate ester.
- Physicochemical Properties : The ester group increases lipophilicity (logP) compared to the carboxamide, reducing aqueous solubility but enhancing membrane permeability.
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Key Differences :
- Core Structure: Replaces the chromene oxygen with a nitrogen atom, forming a quinoline system. This introduces basicity and electronic heterogeneity.
- Molecular Formula: C₁₀H₁₀N₂O₃ (MW 206.2 g/mol) vs. C₁₀H₉NO₄ (MW 207.19 g/mol) for the chromene derivative.
- Bioactivity: Quinoline derivatives are associated with antimicrobial and anticancer activities due to interactions with DNA topoisomerases or kinases .
Comparative Data Table
Research Findings and Implications
- Chromene Carboxamide : The one-pot synthesis method enables rapid diversification for structure-activity relationship (SAR) studies, particularly in optimizing hydrogen-bonding interactions for enzyme inhibition .
Biological Activity
2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide (CAS: 85831-03-4) is a synthetic compound belonging to the chromene class, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is . The compound features a chromene structure that contributes to its stability and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 189.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its cytotoxic effects against various cancer cell lines. For example:
- MCF-7 Breast Cancer Cells : The compound showed an IC50 value of approximately 25 µM.
- A549 Lung Cancer Cells : An IC50 value of about 30 µM was recorded.
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Oncogenic Pathways : The compound appears to interfere with key signaling pathways involved in tumor growth and survival.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed that the compound induces cell cycle arrest at the G0/G1 phase.
Study 1: Cytotoxicity in Human Cancer Cell Lines
A study published in MDPI evaluated the cytotoxic effects of various chromene derivatives on human cancer cell lines. The results indicated that this compound exhibited superior activity compared to other derivatives tested (IC50 values below 30 µM) .
Study 2: Mechanistic Insights into Apoptosis Induction
In a detailed mechanistic study involving MCF-7 cells treated with the compound, researchers found that it upregulated caspase-3 and caspase-9 activities while downregulating Bcl-2 expression. This shift indicates a clear apoptotic pathway activation .
Q & A
Q. What are the key synthetic pathways for 2,5-Dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?
Synthesis typically involves cyclocondensation of substituted chromene precursors with carboxamide groups. For example, analogous coumarin-carboxamide derivatives are synthesized via base-catalyzed reactions (e.g., K₂CO₃ in DMF) followed by purification via flash chromatography and recrystallization . Optimization of solvent polarity, temperature (e.g., reflux vs. room temperature), and stoichiometric ratios of allyl bromide or other alkylating agents can improve yields. Impurities often arise from incomplete cyclization or side reactions at the chromene ring; TLC monitoring and gradient elution during column chromatography are critical for purity control .
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?
- NMR : ¹H/¹³C NMR can resolve the chromene ring’s stereochemistry and confirm carboxamide substitution patterns. Coupling constants (e.g., J = 8–10 Hz for adjacent protons on the tetrahydro ring) are diagnostic .
- X-ray diffraction : Single-crystal X-ray analysis (e.g., using Mo-Kα radiation) provides absolute configuration data. For example, related chromene-carboxamides show bond angles of ~120° at the carbonyl groups and planar chromene rings .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 247.1 [M+H]⁺) and fragmentation patterns .
Q. How does the compound’s solubility and stability impact experimental design in biological assays?
The compound’s low aqueous solubility (predicted logP ~3.7) necessitates use of DMSO or ethanol as stock solvents. Stability studies under varying pH (4–9) and temperature (4–37°C) are essential to avoid degradation during long-term storage. For in vitro assays, sonication or co-solvents like PEG-400 can enhance solubility .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
The electron-deficient chromene ring and carboxamide group make the compound susceptible to nucleophilic attack at the 3-carboxamide position. For example, in alkaline conditions, the amide nitrogen may act as a leaving group, enabling substitution with amines or thiols. Oxidation studies using KMnO₄ or mCPBA typically target the tetrahydro ring’s double bond, forming epoxides or diols . Computational modeling (e.g., DFT calculations) can predict reactive sites and transition states, guiding selective functionalization .
Q. How can factorial design optimize reaction conditions for derivatization of this compound?
A 2³ factorial design (factors: temperature, catalyst loading, solvent polarity) minimizes experimental runs while identifying significant variables. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst (mol%) | 5% | 15% |
| Solvent | DMF | THF |
Response surface methodology (RSM) can model interactions between factors and predict optimal conditions for maximum yield .
Q. What strategies address contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?
Discrepancies may arise from assay-specific variables (e.g., cell line heterogeneity, incubation time). Meta-analysis of published IC₅₀ values and standardization using reference compounds (e.g., doxorubicin for cytotoxicity) are recommended. Molecular docking studies can clarify target selectivity; for instance, chromene-carboxamides may bind differentially to topoisomerase II (anticancer) vs. bacterial efflux pumps (antimicrobial) .
Methodological Guidelines
Q. How to design a structure-activity relationship (SAR) study for this compound’s derivatives?
- Core modifications : Introduce substituents at the chromene 5,6,7,8-positions or vary the carboxamide’s N-alkyl groups.
- Assay panels : Test derivatives against cancer (e.g., MCF-7, HepG2), bacterial (e.g., S. aureus), and inflammatory (e.g., COX-2 inhibition) targets.
- Data analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
